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carbaldehyde

Cat. No.: B148214 Get Quote

Disclaimer: This technical guide summarizes the in silico predicted bioactivity of the

Imidazo[1,2-a]pyridine scaffold. Due to a lack of specific research, the information presented

herein pertains to the broader class of Imidazo[1,2-a]pyridine derivatives and not specifically to

Imidazo[1,2-a]pyridine-7-carbaldehyde.

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a

wide array of biological activities. In silico methods are instrumental in elucidating the potential

therapeutic applications of its derivatives, accelerating the drug discovery process. This guide

provides an in-depth overview of the predicted bioactivities, relevant signaling pathways, and

the computational methodologies employed to evaluate Imidazo[1,2-a]pyridine derivatives.

Predicted Bioactivities and Therapeutic Targets
In silico studies, corroborated by in vitro experiments, have highlighted the potential of

Imidazo[1,2-a]pyridine derivatives in several therapeutic areas. The primary predicted

bioactivities include anticancer, anti-inflammatory, and antitubercular effects.

Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their potential as

anticancer agents.[1][2] Computational studies have identified key molecular targets and

signaling pathways that are modulated by these compounds.
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One of the primary mechanisms of action is the inhibition of the Phosphoinositide 3-kinase

(PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3]

This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a

hallmark of many cancers. Molecular docking studies have been employed to predict the

binding of Imidazo[1,2-a]pyridine derivatives to the active site of PI3Kα, a key isoform of the

PI3K enzyme.[3]

Another significant pathway implicated in the anticancer activity of this scaffold is the

STAT3/NF-κB signaling cascade.[4][5] Signal Transducer and Activator of Transcription 3

(STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that regulate the

expression of genes involved in inflammation, cell survival, and proliferation. In silico docking

studies have shown that certain Imidazo[1,2-a]pyridine derivatives can interact with the NF-κB

p50 subunit, suggesting a mechanism for their anti-inflammatory and anticancer effects.[4]

Anti-inflammatory Activity
The anti-inflammatory potential of Imidazo[1,2-a]pyridine derivatives is closely linked to their

anticancer properties, often involving the modulation of the same signaling pathways. The

inhibition of the STAT3/NF-κB pathway leads to a reduction in the expression of pro-

inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2

(COX-2).[4][5] Molecular docking analyses have also suggested the binding of these

derivatives to the active sites of COX-1 and COX-2 enzymes.[6][7]

Antitubercular Activity
Several in silico studies have focused on the potential of Imidazo[1,2-a]pyridine derivatives as

novel antitubercular agents.[8][9][10] These studies have utilized techniques like 3D-QSAR,

homology modeling, and molecular docking to identify potential molecular targets within

Mycobacterium tuberculosis. One of the key predicted targets is the F1F0 ATP synthase, an

essential enzyme for mycobacterial energy metabolism.[9][11] Molecular docking and dynamics

simulations have been used to predict the binding modes and stability of these compounds

within the ATP synthase active site.[8]

In Silico Experimental Workflow
The prediction of bioactivity for Imidazo[1,2-a]pyridine derivatives typically follows a structured

in silico workflow. This process integrates various computational techniques to assess the
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potential of a compound as a drug candidate.
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A generalized workflow for in silico bioactivity prediction.

Quantitative Data Summary
The following tables summarize the quantitative data obtained from various in silico and in vitro

studies on Imidazo[1,2-a]pyridine derivatives.

Table 1: Predicted Binding Affinities from Molecular Docking Studies
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Derivative Class Target Protein
Predicted Binding
Affinity (kcal/mol)

Reference

Imidazo[1,2-a]pyridine

Hybrids

Human LTA4H

(3U9W)

-11.237 (for

compound HB7)
[1][2]

Imidazo[1,2-a]pyridine

Derivatives

ATP Synthase

(Homology Model)

-9.82 (for designed

molecule M3)
[9][11]

Imidazo[1,2-

a]pyridine-2-

carboxylate

PI3Kα (4EPW)

Not specified, but

showed good

inhibitory activity

[3]

Imidazo[1,2-

a]pyridine-NF-κB p50
NF-κB p50

Not specified, but

docking was

performed

[4]

Table 2: In Vitro Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Derivative
Cell Line /
Organism

Activity Metric Value Reference

Compound HB9
A549 (Lung

Cancer)
IC50 50.56 µM [1][2]

Compound HB10
HepG2 (Liver

Carcinoma)
IC50 51.52 µM [1][2]

Cisplatin

(Reference)

A549 (Lung

Cancer)
IC50 53.25 µM [1][2]

Cisplatin

(Reference)

HepG2 (Liver

Carcinoma)
IC50 54.81 µM [1][2]

Various

Derivatives

M. tuberculosis

H37Rv
MIC

1.6 to 6.25

µg/mL
[8]

Detailed Experimental Protocols
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This section provides an overview of the methodologies for the key in silico experiments cited

in the literature for the analysis of Imidazo[1,2-a]pyridine derivatives.

Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.[12][13][14][15]

Objective: To predict the binding mode and estimate the binding affinity of Imidazo[1,2-

a]pyridine derivatives to a specific protein target.

Protocol Outline:

Receptor Preparation:

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank

(PDB).

Remove water molecules and any co-crystallized ligands.

Add polar hydrogens and assign atomic charges.

Define the binding site or active site, often based on the location of a known inhibitor or

through pocket detection algorithms.

Ligand Preparation:

Generate the 3D structure of the Imidazo[1,2-a]pyridine derivative.

Assign atomic charges and define rotatable bonds.

Docking Simulation:

Utilize a docking program (e.g., AutoDock, GOLD, FlexX).[13][14]

The software samples a large number of possible conformations and orientations of the

ligand within the receptor's binding site.

Scoring and Analysis:
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A scoring function is used to estimate the binding affinity for each pose, typically

reported in kcal/mol.

The poses are ranked based on their scores, and the top-ranked poses are analyzed to

understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic

interactions).

Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series

of compounds with their biological activity.[16][17][18][19][20]

Objective: To develop a predictive model for the biological activity of new Imidazo[1,2-

a]pyridine derivatives based on their structural features.

Protocol Outline:

Data Set Preparation:

Compile a dataset of Imidazo[1,2-a]pyridine derivatives with experimentally determined

biological activities (e.g., IC50 values).

Divide the dataset into a training set (for model building) and a test set (for model

validation).

Descriptor Calculation:

For each molecule, calculate a set of numerical descriptors that represent its

physicochemical properties (e.g., molecular weight, logP, polar surface area) and

structural features (e.g., topological indices, 2D or 3D fingerprints).

Model Development:

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least

Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines,

Random Forest) to build a mathematical model that relates the descriptors to the

biological activity.[18]
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Model Validation:

Assess the statistical significance and predictive power of the model using various

metrics (e.g., R², q², RMSE).

The model's ability to predict the activity of the compounds in the test set is a crucial

validation step.

Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules and biological systems

over time.[21][22][23][24][25]

Objective: To investigate the stability of the protein-ligand complex and to refine the binding

poses obtained from molecular docking.

Protocol Outline:

System Setup:

Start with the docked complex of the protein and the Imidazo[1,2-a]pyridine derivative.

Place the complex in a simulation box filled with a chosen solvent model (e.g., water).

Add ions to neutralize the system.

Simulation Protocol:

Perform energy minimization to remove any steric clashes.

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the

pressure (NVT and NPT ensembles).

Run the production MD simulation for a specified period (nanoseconds to

microseconds).

Trajectory Analysis:
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Analyze the trajectory to calculate properties such as Root Mean Square Deviation

(RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of key

intermolecular interactions over time.

ADMET Prediction
ADMET prediction involves the use of computational models to estimate the Absorption,

Distribution, Metabolism, Excretion, and Toxicity properties of a compound.[26][27][28][29][30]

Objective: To assess the drug-likeness and potential liabilities of Imidazo[1,2-a]pyridine

derivatives early in the drug discovery process.

Protocol Outline:

Input: Provide the 2D or 3D structure of the Imidazo[1,2-a]pyridine derivative.

Prediction: Use specialized software or web servers (e.g., ADMET Predictor®, pkCSM,

SwissADME) that contain pre-built models for various ADMET properties.[26][29][30]

Output and Analysis: The tool provides predictions for a range of parameters, including:

Absorption: Human intestinal absorption, Caco-2 permeability.

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

Excretion: Total clearance.

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways modulated by Imidazo[1,2-a]pyridine derivatives.

PI3K/Akt/mTOR Signaling Pathway
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Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway
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Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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